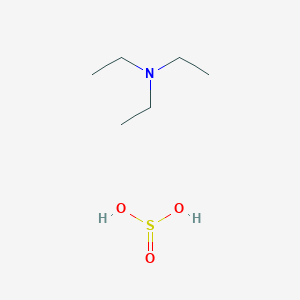

N,N-diethylethanamine;sulfurous acid

Description

Contextualization of Amine-Sulfur Oxyacid Interactions in Chemical Research

The reactions between amines and sulfur-containing compounds, particularly sulfur oxyacids, are of significant academic and practical interest. These interactions are fundamental to processes such as gas purification, where amines are used to remove acidic sulfur compounds. alphachem.bizresearchgate.net The dual functionality of molecules containing both sulfate (B86663) and amine groups allows for a wide array of chemical interactions and applications in pharmaceuticals, agrochemicals, and materials science. patsnap.com The study of these systems provides insight into reaction mechanisms, such as the formation of intermediates and the influence of molecular structure on reactivity. mcmaster.ca For instance, research has shown that the interaction of certain amines with sulfur and hydrogen sulfide (B99878) can lead to the formation of various sulfur-containing heterocyclic compounds. researchgate.net The investigation of amine-sulfur oxyacid systems continues to be a dynamic area of research, driven by the need for more efficient industrial processes and a deeper understanding of fundamental chemical reactivity. researchgate.netpatsnap.com

Historical and Contemporary Perspectives on Sulfurous Acid Characterization and Stability

Sulfurous acid (H₂SO₃) has long been a subject of chemical inquiry due to its transient nature. vedantu.comresearchgate.net Historically, it has been understood as an unstable, weak acid formed when sulfur dioxide (SO₂) dissolves in water. vedantu.compatsnap.com This solution, often referred to as sulfur dioxide solution, is known to be corrosive to metals and tissues. geeksforgeeks.org A key characteristic of sulfurous acid is its instability; it has never been isolated in a pure state as it readily decomposes back into sulfur dioxide and water. patsnap.comgeeksforgeeks.org

Recent research has provided new perspectives on the stability of sulfurous acid. While it remains elusive in aqueous solution, evidence of its existence in the gas phase has been reported. vedantu.comsci.news Studies have shown that in the gas phase, sulfurous acid exhibits a degree of kinetic stability. sci.news Theoretical calculations and experimental observations suggest that under certain atmospheric conditions, its lifetime could be at least one second. sci.news Furthermore, research indicates that at low temperatures (77 K), a dimer of sulfurous acid is more stable than its dissociation products. researchgate.net At room temperature, the half-life of sulfurous acid is estimated to be about 24 hours. researchgate.net This contemporary understanding challenges the long-held view of sulfurous acid as a purely hypothetical species and opens new avenues for its study.

Significance of Triethylamine (B128534) (N,N-diethylethanamine) in Acid-Base Chemistry and Adduct Formation

N,N-diethylethanamine, or triethylamine (TEA), is a versatile and widely used organic base. commonorganicchemistry.com Its strong basicity, with a pKa of 10.75 for its conjugate acid, makes it effective for neutralizing acids and controlling pH in a variety of chemical reactions. wikipedia.orgatamankimya.com Triethylamine is commonly employed in organic synthesis as a base in reactions such as the preparation of esters and amides from acyl chlorides, where it neutralizes the hydrogen chloride byproduct. alphachem.bizatamankimya.com It also serves as a catalyst in the formation of urethane (B1682113) foams and epoxy resins. atamankimya.com

A significant aspect of triethylamine's chemistry is its ability to act as a Lewis base, forming adducts with a range of Lewis acids. wikipedia.orgatamankimya.com Due to the steric hindrance of its three ethyl groups, it forms complexes with transition metals less readily than less hindered amines. wikipedia.orgatamankimya.com However, it readily forms adducts with other Lewis acids like iodine and phenols. wikipedia.org Triethylamine is also known to form adducts in the gas phase, which can be studied using mass spectrometry. researchgate.net The formation of these adducts is a key feature of its chemical behavior and is relevant to its various applications in synthesis and catalysis. nus.edu.sgresearchgate.net

Research Gaps and Motivations for Investigating the N,N-Diethylethanamine;Sulfurous Acid System

Despite the extensive body of research on both sulfurous acid and triethylamine individually, a significant research gap exists regarding their direct interaction. While the general principles of acid-base chemistry suggest that triethylamine would readily react with sulfurous acid in a neutralization reaction, detailed studies on the specifics of the this compound system are not widely available in the scientific literature.

The motivation for investigating this system stems from several key areas. A thorough characterization of the reaction products, intermediates, and reaction kinetics would provide valuable data for understanding amine-sulfur oxyacid interactions. This knowledge could have implications for industrial applications where triethylamine might come into contact with sulfur dioxide and water, potentially forming sulfurous acid. Furthermore, a detailed study of this system could offer insights into the fundamental nature of adduct formation between a sterically hindered amine and an unstable oxyacid. Understanding the structure and stability of any resulting salts or adducts would contribute to the broader field of acid-base chemistry.

Properties

CAS No. |

61843-81-0 |

|---|---|

Molecular Formula |

C6H17NO3S |

Molecular Weight |

183.27 g/mol |

IUPAC Name |

N,N-diethylethanamine;sulfurous acid |

InChI |

InChI=1S/C6H15N.H2O3S/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3;(H2,1,2,3) |

InChI Key |

WUVDDRXOROOPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.OS(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Formation Pathways

Approaches to N,N-Diethylethanamine-Sulfurous Acid Adducts and Salts

The primary approaches to synthesizing the title compound involve either the direct combination of the constituent components or the use of reagents that generate the reactive species in situ.

The most straightforward method for the formation of N,N-diethylethanamine-sulfurous acid involves the direct reaction of triethylamine (B128534) (Et₃N) with sulfur dioxide (SO₂) in the presence of water. In this process, sulfur dioxide gas is typically bubbled through an aqueous solution containing triethylamine. The initial reaction involves the dissolution of SO₂ in water to form sulfurous acid (H₂SO₃) stackexchange.com.

Reaction Sequence:

SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)

Et₃N(aq) + H₂SO₃(aq) → [Et₃NH]⁺[HSO₃]⁻(aq)

The triethylamine, acting as a Brønsted-Lowry base, accepts a proton from the sulfurous acid, leading to the formation of the triethylammonium (B8662869) cation and the bisulfite anion chemguide.co.uk. The resulting product is a salt, triethylammonium bisulfite.

For more controlled and convenient laboratory-scale synthesis, sulfurous acid equivalents can be employed. These reagents serve as a source of sulfur dioxide, avoiding the need to handle gaseous SO₂ directly. A common equivalent is an alkali metal metabisulfite (B1197395), such as potassium metabisulfite (K₂S₂O₅) or sodium metabisulfite (Na₂S₂O₅). researchgate.net In an aqueous acidic environment, metabisulfite salts hydrolyze to generate bisulfite ions, which are in equilibrium with sulfurous acid.

The reaction proceeds by dissolving the metabisulfite salt in water and then adding triethylamine, often followed by acidification to drive the equilibrium toward the formation of the triethylammonium bisulfite salt. This method offers better stoichiometric control over the reactants.

Reaction Mechanisms of Adduct and Salt Formation

The formation of the compound is governed by two principal mechanistic steps: an initial Lewis acid-base interaction followed by proton transfer.

The fundamental interaction between triethylamine and sulfur dioxide is a classic example of a Lewis acid-base reaction. Triethylamine possesses a lone pair of electrons on its nitrogen atom, making it an effective Lewis base (electron pair donor). chemguide.co.uk Conversely, the sulfur atom in sulfur dioxide is electron-deficient due to the electronegativity of the two oxygen atoms, rendering it a Lewis acid (electron pair acceptor). stackexchange.comquora.com

This interaction leads to the formation of a coordinate covalent bond between the nitrogen of triethylamine and the sulfur of sulfur dioxide, resulting in a charge-transfer complex or adduct, Et₃N-SO₂. acs.orgosti.gov This adduct is the primary intermediate, especially in non-aqueous solvents.

In aqueous media, the mechanism is dominated by proton transfer dynamics. Once sulfurous acid is formed, its interaction with triethylamine involves the transfer of a proton (H⁺) from the acid to the amine. Computational studies on similar amine-acid systems using density functional theory (DFT) have shown that this process is governed by the potential energy surface along the proton transfer coordinate. nih.govresearchgate.net

The transfer results in the formation of an ionic pair: the triethylammonium cation ([Et₃NH]⁺) and the bisulfite anion ([HSO₃]⁻). nih.gov The stability of this ionic pair is influenced by factors such as the difference in proton affinity between the amine and the acid anion, as well as Coulombic interactions and hydrogen bonding within the resulting salt. nih.govresearchgate.net The pKa of protonated triethylamine is approximately 10.75, indicating that it is a sufficiently strong base to be readily protonated by sulfurous acid. wikipedia.org

Optimization of Reaction Conditions for Compound Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of the N,N-diethylethanamine-sulfurous acid salt. Key parameters that are typically varied include reactant stoichiometry, temperature, solvent, and reaction time.

Key Optimization Parameters:

Stoichiometry: The molar ratio of triethylamine to the sulfur dioxide source is crucial. An excess of the amine can ensure complete consumption of the acidic species but may complicate purification. Conversely, an excess of the SO₂ source can lead to the formation of different sulfite (B76179) salts.

Temperature: The reaction is typically exothermic. Lower temperatures (e.g., 0-25 °C) are often favored to control the reaction rate, minimize the decomposition of sulfurous acid, and prevent the formation of side products.

Solvent: While water is the most common solvent for forming the salt, the use of organic solvents can favor the formation of the Lewis adduct. The polarity of the solvent can influence the stability of the ionic pair versus the neutral adduct.

pH Control: In syntheses using sulfurous acid equivalents, controlling the pH is important to ensure the desired protonation state of the amine and the formation of the bisulfite anion.

The following table illustrates a hypothetical optimization study based on common principles observed in related chemical syntheses. researchgate.net

| Entry | Et₃N (Equivalents) | SO₂ Source (Equivalents) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | 25 | Water | 85 |

| 2 | 1.2 | 1.0 | 25 | Water | 92 |

| 3 | 1.0 | 1.0 | 0 | Water | 95 |

| 4 | 1.0 | 1.0 | 50 | Water | 78 |

| 5 | 1.0 | 1.0 | 25 | Ethanol/Water (1:1) | 88 |

| 6 | 1.0 | 1.0 | 25 | Acetonitrile | 65 (as Adduct) |

Data in the table is representative and for illustrative purposes.

As indicated by the data, optimal yields are typically achieved with a slight excess of the amine base at reduced temperatures to control the exothermic nature of the acid-base neutralization. researchgate.net

Advanced Spectroscopic Characterization of Molecular Structure

Vibrational Spectroscopy (Infrared and Raman) Studies

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the nature of chemical bonds within a molecule. researchgate.net For the N,N-diethylethanamine-sulfurous acid system, these techniques confirm the structure as an ionic pair, consisting of the triethylammonium (B8662869) cation ([(C₂H₅)₃NH]⁺) and the bisulfite anion ([HSO₃]⁻). vulcanchem.com

The formation of a complex between triethylamine (B128534) and sulfur dioxide (a precursor to sulfurous acid) leads to notable shifts in the vibrational frequencies of the sulfur-oxygen bonds. nii.ac.jp In free sulfur dioxide, the S-O stretching vibrations are found at specific frequencies. Upon complexation with triethylamine, these frequencies shift, indicating the formation of a new chemical entity. nii.ac.jp This shift in the SO stretching and OSO deformation frequencies is correlated with the strength of the nitrogen-sulfur (N-S) bond in the complex. nii.ac.jp

The protonation of triethylamine by sulfurous acid to form the triethylammonium cation introduces a new N-H bond. The stretching vibration associated with this bond is a key diagnostic feature in the IR and Raman spectra. In related amine-acid systems, the N-H stretching bands are typically observed in the region of 2400-2800 cm⁻¹, often appearing as broad features due to hydrogen bonding. Concurrently, the S-O stretching vibrations of the bisulfite anion are observed at distinct frequencies, which differ from those of free sulfurous acid or sulfur dioxide. nii.ac.jp The characteristic vibrational frequencies for amine-SO₂ complexes have been observed in the far-infrared region of 100-210 cm⁻¹. nii.ac.jp

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| N-H Stretch | 2400 - 2800 | Confirms protonation of the amine. |

| C-H Stretch (Alkyl) | 2800 - 3000 | Indicates the presence of the ethyl groups. chegg.com |

| S=O Stretch (Bisulfite) | ~1200 and ~1050 | Characteristic of the bisulfite anion. |

| N-S Interaction | 100 - 210 | Characteristic of the charge-transfer bond in the complex. nii.ac.jp |

Vibrational spectroscopy is particularly sensitive to intermolecular forces such as hydrogen bonding. In the solid state, the triethylammonium and bisulfite ions are arranged in a crystal lattice, stabilized by strong electrostatic interactions and a network of hydrogen bonds. The hydrogen atom on the protonated nitrogen atom of the triethylammonium cation can form a strong hydrogen bond with an oxygen atom of the bisulfite anion (N-H···O).

The strength and nature of these hydrogen bonds can be inferred from the position and shape of the N-H stretching band in the infrared spectrum. Stronger hydrogen bonds typically result in a greater shift of the N-H stretching frequency to lower wavenumbers and a significant broadening of the band. The shifts observed in the sulfur-oxygen stretching frequencies also provide evidence for the intermolecular interactions between the cation and anion. nii.ac.jp These spectroscopic features collectively provide a detailed picture of the hydrogen-bonding network that defines the supramolecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides information about the chemical environment, connectivity, and protonation state of atoms. acs.org

¹H NMR spectroscopy is particularly effective in confirming the protonation of N,N-diethylethanamine. In a neutral triethylamine molecule, the ¹H NMR spectrum shows a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. Upon reaction with sulfurous acid, a new signal appears in the spectrum corresponding to the N-H proton of the triethylammonium cation. vulcanchem.com This signal is often a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In triethylamine hydrochloride, a related salt, this N-H proton signal appears at a chemical shift of around 11.6-11.7 ppm. chemicalbook.com

Furthermore, the protonation of the nitrogen atom causes a downfield shift in the signals of the adjacent methylene protons due to the electron-withdrawing effect of the newly formed positive charge. This deshielding effect confirms the change in the chemical environment of the ethyl groups upon acid-base reaction. Titration studies followed by ¹H NMR show the appearance of broad resonances at high chemical shifts (10-13 ppm), which are characteristic of the acidic proton involved in the amine-acid equilibrium. researchgate.net

| Nucleus | Species | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- in (C₂H₅)₃N | ~2.5 | Quartet |

| ¹H | -CH₃ in (C₂H₅)₃N | ~1.0 | Triplet |

| ¹H | -CH₂- in [(C₂H₅)₃NH]⁺ | ~3.1-3.2 | Quartet |

| ¹H | -CH₃ in [(C₂H₅)₃NH]⁺ | ~1.4 | Triplet |

| ¹H | N-H in [(C₂H₅)₃NH]⁺ | ~11-13 (variable) | Singlet (often broad) |

Gas-Phase Spectroscopic Characterization of Transient Species

The study of the interaction between N,N-diethylethanamine and sulfur dioxide in the gas phase is crucial for understanding atmospheric chemistry and reaction mechanisms. These reactions can produce transient species, which are short-lived and often difficult to detect. pku.edu.cn Spectroscopic techniques are vital for identifying and characterizing these intermediates.

Studies have been conducted on the vapor-phase reactions of alkylamines with sulfur dioxide. nii.ac.jp The investigation of gas-phase reactivity often involves techniques like tandem mass spectrometry coupled with a collision cell, which allows for the study of reactions between ions and neutral molecules. nih.gov For the triethylamine-SO₂ system, gas-phase studies would aim to identify the initial molecular complex, (C₂H₅)₃N·SO₂, and any subsequent reaction intermediates. Advanced techniques, such as coupling an attenuated total reflectance-infrared (ATR-IR) flow cell with gas-phase FTIR detection, can simultaneously monitor surface and gas-phase species during heterogeneous reactions, providing real-time insights into reaction pathways. researchgate.net Such methods could be applied to study the interaction of gaseous triethylamine with surfaces containing sulfurous acid or adsorbed SO₂, helping to characterize the transient species formed at the interface and those released into the gas phase.

Structural and Supramolecular Investigations

Crystalline Architectures of Triethylammonium (B8662869) Sulfite (B76179) Species

Detailed crystallographic studies on related triethylammonium salts provide a framework for understanding the potential solid-state structure. For instance, many simple organic ammonium (B1175870) salts crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic), which allow for efficient packing of the ionic constituents. The unit cell parameters are dictated by the size and shape of the triethylammonium cation and the counter-ion, as well as the nature of the intermolecular forces.

For an analogous compound, specific unit cell dimensions would be determined via single-crystal X-ray diffraction. A representative data table for a similar monoclinic system is presented below for illustrative purposes.

Table 1: Illustrative Unit Cell Parameters for a Triethylammonium Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.605 |

| b (Å) | 6.724 |

| c (Å) | 6.978 |

| β (°) | 107.91 |

| Volume (ų) | 964.5 |

| Z | 4 |

Note: Data is representative of a related sulfate (B86663) salt and serves as an example for the triethylammonium sulfite species. nih.gov

The crystal lattice of triethylammonium sulfite would be stabilized by a network of hydrogen bonds and weaker intermolecular forces. The primary and most significant interaction is the hydrogen bond formed between the acidic proton on the triethylammonium cation (N⁺-H) and the oxygen atoms of the sulfite/bisulfite anion (S-O⁻). researchgate.netnih.gov

Gas-Phase Cluster Formation and Characterization

In the gas phase, the interactions between triethylamine (B128534) and sulfurous acid, as well as the self-association of sulfurous acid, are of significant interest, particularly in the context of atmospheric chemistry.

Sulfurous acid (H₂SO₃) is known to be thermodynamically unstable. nih.govresearchgate.net However, computational studies have shown that it can achieve kinetic stability in the gas phase. researchgate.netnih.gov Research indicates that the formation of a dimer, (H₂SO₃)₂, significantly enhances its stability. nih.govresearchgate.net

Theoretical calculations predict that a Cᵢ-symmetric dimer of sulfurous acid is 3.5 kcal/mol more stable than its dissociation products, SO₂ and H₂O, at 77 K. nih.gov This stabilization arises from the formation of strong intermolecular hydrogen bonds between two sulfurous acid molecules. The half-life of the monomer at room temperature is estimated to be only 24 hours, but the stability of the dimer suggests it could be a more persistent species under certain conditions. nih.gov

When a base like triethylamine is introduced, it can form stable clusters with sulfurous acid. While direct experimental data on sulfurous acid-amine clusters is limited, extensive research on the analogous sulfuric acid-amine systems provides critical insights. copernicus.orgresearchgate.netcopernicus.org Computational and laboratory studies have demonstrated that amines strongly enhance the formation of clusters with sulfuric acid. researchgate.netcopernicus.orgnih.gov This is due to the formation of strong acid-base pairs stabilized by hydrogen bonds, which significantly reduces the evaporation rate of the cluster. researchgate.net It is expected that triethylamine would interact similarly with sulfurous acid in the gas phase, forming stable (N,N-diethylethanamine)ₙ(sulfurous acid)ₘ adducts. The formation of these adducts is more favorable than the self-clustering of sulfurous acid alone.

Table 2: Key Species in Gas-Phase Cluster Formation

| Species | Description | Stabilizing Factors |

|---|---|---|

| H₂SO₃ Monomer | Kinetically stable in the gas phase but thermodynamically prone to dissociation. researchgate.netnih.gov | Covalent Bonds |

| (H₂SO₃)₂ Dimer | Theoretically shown to be more stable than the monomer, especially at low temperatures. nih.gov | Intermolecular Hydrogen Bonds |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular and electronic properties of the Et3N-SO2 adduct. nih.govijcce.ac.ir These approaches solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of the molecule. nih.govnih.gov

Prediction of Molecular Geometries and Electronic Structures

Computational methods are used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the Et3N-SO2 adduct. quora.com Ab initio and DFT calculations have been employed to examine complexes formed between various Lewis bases and sulfur dioxide. nih.gov

In the Et3N-SO2 adduct, a dative bond forms between the nitrogen atom of triethylamine (B128534) and the sulfur atom of sulfur dioxide. researchgate.net Theoretical calculations on analogous amine-SO2 complexes, such as the trimethylamine-SO2 adduct, have been performed to determine key structural parameters. For the related phosphine-SO2 adducts, DFT calculations have revealed elongated P-S bonds and a pyramidal geometry around the sulfur atom, which is consistent with the structure of a Lewis acid-base adduct. rsc.orgresearchgate.net

For the Et3N-SO2 complex, the geometry is characterized by a charge-transfer bond between the nitrogen and sulfur atoms. nii.ac.jp The electronic structure of SO2 itself features a trigonal planar electron geometry with a bent molecular shape due to the presence of a lone pair on the sulfur atom. quora.comquora.comchemistrylearner.com Upon complexation, the geometry of the SO2 moiety is perturbed. Computational studies can quantify these changes in bond lengths and angles.

Below is a table summarizing typical bond parameters for amine-SO2 adducts as predicted by computational studies on analogous systems.

| Parameter | Typical Calculated Value | Reference System |

| N-S Bond Length (Å) | ~1.9 - 2.3 | General Amine-SO2 |

| S-O Bond Length (Å) | ~1.47 - 1.57 | Phosphine-SO2 Adducts |

| O-S-O Bond Angle (°) | ~110 - 115 | Phosphine-SO2 Adducts |

| N-S-O Bond Angle (°) | ~95 - 106 | Phosphine-SO2 Adducts |

| Note: Specific values for N,N-diethylethanamine;sulfurous acid may vary. Data is based on analogous structures found in literature. rsc.orgresearchgate.net |

Simulation of Vibrational Spectra for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a key experimental method for characterizing molecular structures. Quantum chemical calculations can simulate these spectra with a high degree of accuracy, aiding in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.comnih.gov

For amine-SO2 molecular complexes, IR and Raman spectra have been examined to identify characteristic vibrational frequencies. nii.ac.jp Upon formation of the N···S bond in the Et3N-SO2 adduct, shifts in the vibrational frequencies of both the triethylamine and sulfur dioxide moieties are observed. Specifically, the SO stretching and OSO deformation frequencies shift compared to those of free sulfur dioxide. nii.ac.jp The magnitude of these shifts correlates with the strength of the N-S bond. nii.ac.jp

Theoretical simulations using DFT can predict these frequency shifts and help analyze the conformational landscape of the adduct. researchgate.net

The table below presents key vibrational frequencies for the triethylamine-sulfur dioxide complex derived from experimental and computational studies.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Description |

| SO₂ symmetric stretch | ~1130 - 1150 | Stretching of the S-O bonds |

| SO₂ asymmetric stretch | ~1290 - 1310 | Asymmetric stretching of the S-O bonds |

| OSO deformation | ~520 - 540 | Bending motion of the O-S-O angle |

| N-S stretch | ~100 - 210 | Stretching of the charge-transfer N-S bond |

| Source: Data compiled from studies on various amine-SO2 complexes. nii.ac.jp |

Energetic Landscapes of Adduct Formation and Dissociation

Quantum chemical calculations are crucial for mapping the potential energy surface of the adduct formation and dissociation. This involves calculating the energy of the system as the distance and orientation between the triethylamine and sulfur dioxide molecules change. The calculations can determine the binding energy (enthalpy of formation) of the adduct, which represents the stability of the complex relative to the free reactants. nih.gov

Studies on related systems, such as the interaction of sulfuric acid with amines, show that the formation of hydrogen bonds and other intermolecular forces significantly influences the stability of the resulting complexes. acs.orgresearchgate.net For the Et3N-SO2 adduct, the interaction energy is dominated by the formation of the N-S dative bond. Computational studies on similar Lewis acid-base adducts have quantified these interaction energies, often finding them to be in the range of 5-15 kcal/mol. nih.govrsc.org The energy landscape also reveals the energy barrier for dissociation, providing insight into the adduct's stability.

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.orgfiveable.me It explains reaction rates by examining the properties of the "activated complex" or transition state, which is the highest energy point along the reaction coordinate between reactants and products. libretexts.orgpressbooks.pub

Computational methods, particularly DFT and ab initio calculations, are used to locate the transition state for the formation of the Et3N-SO2 adduct. By calculating the energy and structure of the reactants, transition state, and product, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. mdpi.com

The formation of the Et3N-SO2 adduct proceeds through a transition state where the N-S bond is partially formed. The reaction can be summarized as: Et₃N + SO₂ ⇌ [Et₃N···SO₂]‡ → Et₃N-SO₂

Here, [Et₃N···SO₂]‡ represents the activated complex. The Gibbs free energy of activation (ΔG‡), which is calculated from the energy difference between the transition state and the reactants, is a key parameter that determines the reaction rate. wikipedia.org

Thermodynamic and Kinetic Stability Analyses of this compound and Related Species

Computational chemistry allows for the detailed analysis of the thermodynamic and kinetic stability of the Et3N-SO2 adduct. mdpi.comresearchgate.net

Thermodynamic Stability: This refers to the relative energy of the adduct compared to its constituent reactants. It is quantified by thermodynamic parameters such as the standard Gibbs free energy of formation (ΔG°), enthalpy of formation (ΔH°), and entropy of formation (ΔS°). Negative values for ΔG° indicate that the formation of the adduct is a spontaneous process under standard conditions. These values can be calculated with high accuracy using methods like G4 or CCSD(T). mdpi.comresearchgate.net

Kinetic Stability: This relates to the rate at which the adduct dissociates back into reactants. It is determined by the activation energy for the reverse reaction. A high activation barrier implies that the complex is kinetically stable, or inert, even if it is thermodynamically unstable. Transition state theory is used to calculate these dissociation barriers. mdpi.com

The table below summarizes the kind of data obtained from such analyses.

| Parameter | Description | Significance |

| ΔH° (Enthalpy of Formation) | The heat released or absorbed during the formation of the adduct. | Measures the strength of the N-S bond. |

| ΔS° (Entropy of Formation) | The change in disorder when two molecules combine to form one adduct. | Typically negative, opposing adduct formation. |

| ΔG° (Gibbs Free Energy) | The overall thermodynamic driving force for adduct formation (ΔG° = ΔH° - TΔS°). | Determines the equilibrium position. |

| Eₐ (Activation Energy) | The energy barrier for the formation or dissociation of the adduct. | Determines the reaction rate (kinetic stability). |

Molecular Dynamics Simulations of Solution-Phase Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase, such as in a solvent. rsc.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. dntb.gov.ua

MD simulations can provide insights into how solvent molecules interact with the Et3N-SO2 adduct. researchgate.net These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the adduct.

Hydrogen Bonding: The nature and lifetime of hydrogen bonds between the adduct and protic solvents.

Diffusion and Transport Properties: How the adduct moves through the solution.

Thermodynamic Properties: Calculation of free energies of solvation, which can be used to understand the stability of the adduct in different solvents.

For the Et3N-SO2 system, MD simulations could be used to study its behavior in various solvents, predicting its solubility and how the solvent influences the equilibrium between the adduct and its free components.

Chemical Reactivity and Transformation Pathways

Reversible Adsorption and Desorption Processes with Sulfur Dioxide

The formation of the N,N-diethylethanamine-sulfurous acid adduct is fundamentally a reversible acid-base reaction between the tertiary amine and sulfur dioxide (SO2), which in the presence of water forms sulfurous acid. This reversibility is the basis for processes aimed at SO2 capture from gas streams. osti.gov

N,N-diethylethanamine, a Lewis base, reacts with the Lewis acid SO2 to form a coordinate covalent complex. osti.gov This reaction is typically exothermic. The process can be represented as:

(C₂H₅)₃N + SO₂ ⇌ (C₂H₅)₃N·SO₂

The forward reaction, adsorption, is favored at lower temperatures, while the reverse reaction, desorption, is promoted by heating. nih.gov This temperature-dependent equilibrium allows for the regeneration of the amine and the release of a concentrated stream of SO2. osti.gov For instance, saturated adsorbents can be regenerated when heated to temperatures around 120 °C. acs.org

The efficiency of this reversible process is influenced by several factors, including temperature, the presence of moisture, and the physical support material when the amine is immobilized. nih.govacs.orgresearchgate.net While some studies on related tertiary amines like triethanolamine (B1662121) show that moisture can have a positive effect on desulfurization, it can also lead to the formation of more stable salts, affecting reversibility. nih.govacs.org The interaction is a chemical adsorption process, evidenced by the formation of N-S bonds. nih.gov

Table 1: Factors Affecting SO₂ Adsorption/Desorption with Tertiary Amines

| Factor | Effect on Adsorption | Effect on Desorption | Reference |

|---|---|---|---|

| Temperature | Favored at lower temperatures | Favored at higher temperatures (e.g., 120 °C) | nih.govacs.org |

| Moisture | Can have a positive effect on capacity | Can lead to stable salt formation, hindering regeneration | nih.govacs.org |

| Amine Basicity | Stronger bases (pK > 5) form more stable complexes | Higher temperatures required for regeneration | osti.gov |

Decomposition Pathways and Products of the Sulfite (B76179) Anion

In aqueous solutions, the N,N-diethylethanamine-sulfurous acid system exists as the triethylammonium (B8662869) cation [(C₂H₅)₃NH]⁺ and the bisulfite [HSO₃]⁻ or sulfite [SO₃]²⁻ anions. vulcanchem.com The sulfite anion is susceptible to several decomposition and transformation pathways, particularly upon heating or in the presence of other reactants.

Sulfur dioxide reacts rapidly with amines to form sulfite, which may not remain stable in solution. bre.com One significant pathway is the oxidation of sulfite to sulfate (B86663) (SO₄²⁻), forming a heat-stable salt (triethylammonium sulfate). bre.com This oxidation can be promoted by dissolved oxygen and catalyzed by various species. google.comresearchgate.net

Another potential reaction, especially under certain conditions, is the disproportionation of sulfite. For example, zero-valent sulfur, if formed, can disproportionate to produce thiosulfate (B1220275) (S₂O₃²⁻), which also forms a heat-stable salt. bre.com The formation of these heat-stable salts represents a loss of the active amine and can be a significant issue in cyclic SO₂ capture processes. bre.comhw.ac.uk

Thermal degradation of the amine itself can also occur, particularly at elevated temperatures used for regeneration. The presence of sulfite and its byproducts can influence these degradation pathways. researchgate.netuky.edu For instance, in studies with other amines, thiosulfate, a disproportionation product of sulfite, is believed to catalyze certain degradation reactions. researchgate.net

Isotopic Exchange Reactions in N,N-Diethylethanamine-Sulfur Dioxide Systems

Isotopic exchange studies provide insight into the lability of atoms within the N,N-diethylethanamine-sulfur dioxide complex and the mechanisms of its reactions. Research on the triethylamine-liquid sulfur dioxide system using sulfur-35 (B81441) (³⁵S) has demonstrated that sulfur exchange occurs between dissolved, free sulfur dioxide and the triethylamine-sulfur dioxide addition compound. acs.orgacs.org

This exchange indicates a dynamic equilibrium where the SO₂ molecule can detach from and re-attach to the amine. The lability of the sulfur atom in the complex is a key feature of its chemistry. acs.org

Furthermore, oxygen isotope exchange reactions are highly relevant to the sulfite moiety. In aqueous solutions, the oxygen atoms of the sulfite ion can exchange with oxygen atoms from water molecules. researchgate.net The rate of this exchange is pH-dependent. researchgate.net This exchange is significant because it affects the isotopic composition of any sulfate formed from the subsequent oxidation of the sulfite, which is a tool used to trace atmospheric and geological sulfur cycles. researchgate.netcopernicus.org Despite the pH dependency of the exchange rate, the stability of sulfite in certain conditions, such as alkaline solutions, allows the exchange to proceed to equilibrium. researchgate.net

Reactivity in Aqueous and Non-Aqueous Media

The reactivity of the N,N-diethylethanamine and sulfurous acid system is markedly different in aqueous versus non-aqueous environments.

Aqueous Media: In the presence of water, sulfur dioxide forms sulfurous acid (H₂SO₃), which then reacts with N,N-diethylethanamine in an acid-base reaction to form triethylammonium bisulfite/sulfite. vulcanchem.com The presence of water facilitates ionic reactions. However, the aqueous solution can be corrosive, particularly to metals like aluminum, zinc, and copper, especially if the pH becomes acidic. guidechem.com The sulfite ion can be readily oxidized to sulfate in aqueous solutions, a reaction catalyzed by various metal ions. researchgate.net

Non-Aqueous Media: In anhydrous solvents like diethyl ether or dichloromethane, the reaction between N,N-diethylethanamine and SO₂ forms a 1:1 addition compound, (C₂H₅)₃N·SO₂. vulcanchem.comacs.org The synthesis of related compounds is often conducted in anhydrous solvents to prevent the hydrolysis of sulfurous acid and minimize side reactions like oxidation. vulcanchem.com In liquid sulfur dioxide as a solvent, triethylamine (B128534) forms a solution where isotopic exchange with free SO₂ has been observed. acs.org The complex is generally stable in these media, but can react with other species. For example, the reaction of triethylamine oxide with sulfur dioxide in benzene (B151609) is thought to proceed through a triethylammonio sulfite intermediate. cdnsciencepub.com

Oxidation-Reduction Chemistry of the Sulfite Moiety

The sulfite/bisulfite anion in the N,N-diethylethanamine-sulfurous acid compound is an active participant in redox chemistry, capable of acting as both a reducing agent and being oxidized. vulcanchem.com

Oxidation of Sulfite: The most common redox reaction is the oxidation of the sulfite ion (S(IV)) to the sulfate ion (S(VI)). This can be achieved by various oxidizing agents, including molecular oxygen, hydrogen peroxide, and ozone. researchgate.net The oxidation by oxygen can be a free-radical chain reaction, which can be initiated by transition metal catalysts. nih.gov The presence of amines can influence the rate of this oxidation. google.com

Sulfite as a Reducing Agent: The bisulfite anion can act as a reducing agent. vulcanchem.com One-electron redox reactions involving sulfite ions and aromatic amines have been studied in detail. osti.gov The SO₃⁻ radical can oxidize certain aromatic amines, while radical cations of other aromatic amines can oxidize sulfite and bisulfite ions. osti.gov The rate constants for these reactions are highly dependent on the specific amine and the pH of the solution. osti.gov

Table 2: Rate Constants for One-Electron Redox Reactions Involving Sulfite and Aromatic Amines

| Reactants | Rate Constant (M⁻¹s⁻¹) | pH/Conditions | Reference |

|---|---|---|---|

| SO₃⁻ + p-Phenylenediamine (PDA) | 5.0 x 10⁷ | Basic solution | osti.gov |

| SO₃⁻ + N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | 5.2 x 10⁸ | Basic solution | osti.gov |

| Aniline radical cation + SO₃²⁻ | 4 x 10⁹ | - | osti.gov |

| Aniline radical cation + HSO₃⁻ | 4.8 x 10⁶ | - | osti.gov |

This redox chemistry is fundamental to understanding the compound's role in atmospheric chemistry, flue-gas desulfurization processes, and as a potential intermediate in organic synthesis.

Advanced Applications in Chemical Processes and Engineering

Catalytic Roles in Organic Synthesis

While the salt itself is the product of a reaction, its formation is integral to the catalytic utility of its parent base, N,N-diethylethanamine (triethylamine), in a vast array of organic transformations. researchgate.net Triethylamine (B128534) is a widely used organic amine base in synthetic organic chemistry. chemcess.com Its efficacy stems from its strong basicity, moderate nucleophilicity, and the ease with which it can be removed from reaction mixtures due to its volatility. bdmaee.net

A primary role of triethylamine in organic synthesis is to act as an acid scavenger or neutralizer. atamankimya.comwikipedia.org Many organic reactions generate acidic byproducts, such as hydrogen chloride (HCl), which can inhibit the reaction or lead to unwanted side reactions. bdmaee.netwikipedia.org Triethylamine efficiently neutralizes these acids, forming a salt like triethylammonium (B8662869) chloride. wikipedia.org This process is crucial in reactions like:

Esterification and Amidation: In the preparation of esters and amides from acyl chlorides, triethylamine is commonly employed to neutralize the HCl produced. wikipedia.org This drives the reaction toward completion and improves efficiency and yield. atamankimya.com

Swern Oxidations: Triethylamine serves as the base to neutralize acid generated during the reaction. atamankimya.com

Protection Group Chemistry: When using reagents like trimethylsilyl (B98337) chloride to protect alcohols, triethylamine neutralizes the HCl byproduct, enabling the efficient formation of silyl (B83357) ethers. fiveable.me

Dehydrohalogenation Reactions: It promotes the elimination of hydrogen halides from alkyl halides to form alkenes. nus.edu.sg

Chemical Absorption and Capture of Sulfur Dioxide from Industrial Gas Streams

The reaction between N,N-diethylethanamine and sulfurous acid is the fundamental principle behind using tertiary amine solutions for capturing sulfur dioxide (SO₂) from industrial flue gas. researchgate.netresearchgate.net This is a critical process for environmental protection, as SO₂ is a major pollutant. researchgate.net Amine-based capture systems are the most mature technology for this purpose. ccsknowledge.com

The absorption of SO₂ into an aqueous amine solution is a multi-step process. researchgate.netacs.org

Dissolution: Gaseous SO₂ first dissolves in the aqueous solution. researchgate.net

Acid Formation: The dissolved SO₂ reacts with water to form sulfurous acid (H₂SO₃). researchgate.net

Dissociation: Sulfurous acid rapidly dissociates into protons (H⁺) and bisulfite (HSO₃⁻) or sulfite (B76179) (SO₃²⁻) ions. researchgate.netacs.org

Neutralization: The amine, in this case, triethylamine (Et₃N), acts as a base and neutralizes the protons, forming the triethylammonium cation (Et₃NH⁺). acs.org

The amine's ability to neutralize the generated protons shifts the equilibrium towards the products, promoting the continuous absorption of SO₂ from the gas phase into the liquid absorbent. acs.org The absorption of SO₂ by organic amines is fundamentally a proton transfer reaction. acs.org

A significant advantage of using amine-based systems for gas capture is the reversibility of the absorption process, which allows for the regeneration of the absorbent. researchgate.net After the amine solution becomes saturated with SO₂ (forming a "rich" solution), it can be heated in a desorption tower. acs.org The increased temperature reverses the absorption reaction, releasing a concentrated stream of SO₂ and regenerating the amine solution ("lean" solution), which can then be recycled back to the absorber. researchgate.netacs.org

The total energy required for regeneration is a key factor in the industrial application of this technology and includes the heat of desorption, latent heat, and sensible heat. researchgate.netresearchgate.net The development of energy-efficient regeneration processes is a major focus of research in this area. researchgate.net

Role as a Reagent in the Synthesis of Specific Sulfur-Containing Organic Compounds

The components of N,N-diethylethanamine;sulfurous acid—triethylamine and a sulfur dioxide source—are utilized in the synthesis of various sulfur-containing organic compounds. For instance, in the synthesis of sulfinamides, an organometallic reagent can be added to a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct) to generate a metal sulfinate. organic-chemistry.org This intermediate is then treated with thionyl chloride to form a sulfinyl chloride, which is subsequently trapped in situ with an amine (like triethylamine or others) to yield the final sulfinamide product. organic-chemistry.org

Similarly, N-sulfinylamines (R-N=S=O), which are mono-aza analogues of sulfur dioxide, can be prepared by reacting amines with thionyl chloride, often in the presence of a base like triethylamine to neutralize the HCl byproduct. nih.gov These N-sulfinylamines are versatile reagents themselves, used in the synthesis of sulfoximines and sulfonimidamides. nih.gov

Potential in Functional Materials for Gas Separation and Purification

The principles underlying the interaction between triethylamine and acidic gases like SO₂ inform the development of advanced functional materials for gas separation and purification.

Metal-Organic Frameworks (MOFs): Triethylamine plays a fundamental role in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage and separation. nih.gov It can act as a deprotonating agent for the organic linkers, control the size and morphology of the MOF crystals, and serve as a template or counterion. nih.gov By tailoring MOFs, it is possible to design materials with high selectivity for specific gases.

Polymer Membranes: Polymer membranes are an energy-efficient alternative to traditional separation technologies. mdpi.com Aromatic polyimides are a key class of polymers used for gas separation membranes due to their excellent stability and tunable properties. mdpi.com Triethylamine is often used as a catalyst in the chemical imidization process for synthesizing these polyimides. mdpi.com The development of polymer materials that can selectively interact with gases like SO₂ or triethylamine is an active area of research for creating next-generation separation and sensing technologies. researchgate.netresearchgate.net

Environmental and Atmospheric Chemistry Research

Abiotic Transformation and Fate in Atmospheric Systems

The abiotic transformation of N,N-diethylethanamine;sulfurous acid in the atmosphere is governed by the chemical and physical processes that affect its constituent ions, the triethylammonium (B8662869) cation and the bisulfite anion. In the gas phase, triethylamine (B128534) is subject to rapid oxidation, primarily by hydroxyl (OH) radicals. ca.gov This reaction is a dominant tropospheric loss process for triethylamine, with an estimated atmospheric half-life of approximately 4 hours. ca.gov The oxidation of triethylamine can lead to the formation of various oxygenated and nitrated organic compounds, contributing to the formation of secondary organic aerosol (SOA). acs.orgcopernicus.org

In the aqueous phase, such as in cloud droplets or aerosol water, the triethylammonium ion can also be oxidized by OH radicals. acs.org The rate of this aqueous phase oxidation is competitive with its gas-phase counterpart under common atmospheric conditions, leading to the formation of smaller aminium ions like diethylaminium and ethylaminium. acs.org

Sulfurous acid, recently confirmed to exist in a stable form in the gas phase under atmospheric conditions, is an intermediate in the atmospheric sulfur cycle. analytica-world.cominnovations-report.com Its primary formation route is believed to be the oxidation of dimethyl sulfide (B99878) (DMS), a significant biogenic sulfur compound. analytica-world.cominnovations-report.com Once formed, sulfurous acid can be further oxidized to sulfuric acid, a key component of acid rain and a major driver of new particle formation. dcceew.gov.au The presence of amines can promote the conversion of sulfur dioxide (the anhydride (B1165640) of sulfurous acid) to sulfate (B86663). rsc.org

The salt this compound, if formed in atmospheric aerosols, would exist in equilibrium with its precursors. Its fate is tied to the oxidation of both the triethylammonium cation and the bisulfite anion. The bisulfite ion (HSO₃⁻) can be oxidized to the sulfate ion (SO₄²⁻) by various atmospheric oxidants such as ozone (O₃), hydrogen peroxide (H₂O₂), and hydroxyl radicals.

Table 1: Atmospheric Reactions of Triethylamine and Sulfurous Acid

| Compound | Primary Atmospheric Transformation Process | Key Reactants | Major Products | Atmospheric Significance |

|---|---|---|---|---|

| N,N-diethylethanamine (Triethylamine) | Gas-phase oxidation | Hydroxyl radical (•OH) | Oxygenated and nitrated organic compounds | Secondary Organic Aerosol (SOA) formation |

| N,N-diethylethanamine (Triethylamine) | Aqueous-phase oxidation | Hydroxyl radical (•OH) | Diethylaminium, Ethylaminium ions | Transformation within cloud and aerosol water |

| Sulfurous Acid | Oxidation | Ozone (O₃), Hydrogen Peroxide (H₂O₂), •OH | Sulfuric Acid (H₂SO₄) | Acid deposition, New particle formation |

The formation of this compound within atmospheric aerosols is plausible through the acid-base neutralization of triethylamine and sulfurous acid. Triethylamine, a volatile organic compound, can partition from the gas phase into aqueous aerosols. tandfonline.com Similarly, sulfur dioxide, a precursor to sulfurous acid, is readily taken up by aqueous aerosols where it hydrates to form sulfurous acid. The presence of amines like dimethylamine (B145610) has been shown to promote the hydrolysis of SO₂. rsc.org

Once in the aerosol phase, the reaction between the basic triethylamine and the acidic sulfurous acid can lead to the formation of the triethylammonium bisulfite salt. The stability of this salt within the aerosol will depend on the aerosol's water content, pH, and temperature. The triethylammonium cation is relatively stable, while the bisulfite ion is susceptible to oxidation to sulfate.

Amines are known to play a crucial role in atmospheric nucleation, the initial step of new particle formation. acs.orgnih.gov They can enhance sulfuric acid-driven nucleation by stabilizing the initial molecular clusters. nih.govyoutube.com While most research has focused on sulfuric acid, the presence of other acidic species and amines can also influence nucleation processes. The formation of stable acid-base pairs, such as that between triethylamine and sulfurous acid, can lower the vapor pressure of the components, facilitating their incorporation into growing aerosol particles. The interaction between amines and sulfur dioxide has been shown to enhance particle formation. copernicus.org

Contribution to Sulfur Cycle Mechanisms

The formation and transformation of this compound are intrinsically linked to the atmospheric sulfur cycle. The sulfur cycle involves the transformation of sulfur compounds through various oxidation states. wikipedia.orgbritannica.com The uptake of sulfur dioxide into aerosols and its subsequent conversion to sulfurous acid and then to sulfate is a key part of this cycle. lumenlearning.com

The oxidation of biogenically emitted dimethyl sulfide is a major natural source of atmospheric sulfur, leading to the formation of sulfur dioxide and, as recently discovered, sulfurous acid. analytica-world.cominnovations-report.com The subsequent reactions of these sulfur compounds, including their interaction with anthropogenic amines like triethylamine, highlight the complex interplay between natural and human-induced emissions in the global sulfur cycle.

Interactions with Other Atmospheric Trace Gases and Particulates

In the atmosphere, N,N-diethylethanamine and sulfurous acid, and their resulting salt, can interact with a variety of other trace gases and particulates. Triethylamine, being a base, can react with other acidic gases present in the atmosphere, such as nitric acid (HNO₃) and hydrochloric acid (HCl), to form the corresponding nitrate (B79036) and chloride salts. ca.govcopernicus.org These reactions are competitive with the reaction with sulfurous acid and will depend on the relative concentrations and reaction kinetics of the acidic species.

The formation of triethylammonium salts contributes to the composition of atmospheric aerosols. Studies have shown that triethylamine can displace ammonium (B1175870) from existing ammonium salt particles, such as ammonium nitrate and ammonium sulfate, indicating its strong basicity and potential to alter aerosol composition and properties. tandfonline.com

Sulfurous acid and bisulfite in aerosols can react with various oxidants, as mentioned previously. The presence of other aerosol components, such as transition metals (e.g., iron and manganese), can catalyze the oxidation of bisulfite to sulfate. The chemical complexity of atmospheric aerosols, which are mixtures of inorganic salts, organic compounds, and water, provides a medium for a multitude of chemical reactions.

Future Research Directions and Emerging Frontiers

Development of Novel Synthetic Routes and Scalable Production Methods

The conventional synthesis of triethylammonium (B8662869) bisulfite involves the Brønsted acid-base reaction between triethylamine (B128534) and sulfurous acid, which is often generated in situ from sulfur dioxide and water. While effective for laboratory-scale synthesis, this method faces challenges in industrial scalability due to the instability of sulfurous acid. Future research should focus on developing novel and more robust synthetic methodologies.

One promising avenue is the application of continuous-flow chemistry . almacgroup.comnih.govpolimi.itnih.gov This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive gases like sulfur dioxide, and precise control over reaction parameters. almacgroup.compolimi.it A continuous-flow setup could involve the precise mixing of gaseous sulfur dioxide with a flowing stream of aqueous triethylamine, allowing for rapid formation and immediate collection of the product. This approach would not only improve scalability and safety but also potentially lead to higher purity products by minimizing side reactions.

Further research into solid-supported catalysts or reagents could also offer novel synthetic routes. For instance, developing a stable, solid-state source of sulfurous acid or a heterogeneous catalyst that facilitates the reaction between triethylamine and SO2 could simplify the production process and product purification.

Interactive Data Table: Comparison of Synthetic Methodologies

| Feature | Conventional Batch Synthesis | Proposed Continuous-Flow Synthesis |

| Scalability | Limited by reactor size and heat dissipation | Highly scalable by "numbering-up" or "sizing-up" reactors |

| Safety | Handling of bulk SO2 can be hazardous | Smaller inventories of hazardous materials at any given time |

| Control | Difficult to precisely control temperature and mixing | Precise control over reaction time, temperature, and stoichiometry |

| Efficiency | Potential for side reactions due to long reaction times | Improved yield and purity due to rapid reaction and quenching |

Deeper Mechanistic Understanding of Adduct and Salt Formation at Extreme Conditions

The formation of the triethylamine-SO2 adduct is typically studied under ambient or near-ambient conditions. However, understanding its behavior under extreme conditions of high pressure and high temperature is crucial for potential applications in demanding industrial environments, such as flue gas desulfurization at the source.

Recent studies on the behavior of sulfur dioxide at high pressure and temperature have revealed unexpected chemical transformations, such as disproportionation into elemental sulfur and sulfur trioxide. aps.orgresearchgate.net This highlights the need for a deeper mechanistic understanding of how extreme conditions influence the reaction between triethylamine and SO2.

Application of In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of the reaction between triethylamine and sulfurous acid is essential for optimizing synthetic processes and for applications where the adduct is used as a reactive species. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful in situ technique that has been successfully applied to monitor amine-based CO2 capture processes online. sintef.noresearchgate.netsintef.noresearchgate.net This technique can be readily adapted to study the formation of triethylammonium bisulfite.

By inserting an ATR probe directly into the reaction mixture, researchers can continuously collect infrared spectra, allowing for the real-time tracking of reactant consumption and product formation. This data is invaluable for determining reaction kinetics, identifying reaction intermediates, and understanding the influence of various parameters such as temperature, pressure, and reactant concentration. researchgate.netsintef.no The application of multivariate analysis methods, such as Partial Least Squares (PLS) regression, to the collected spectral data can enable the development of robust calibration models for quantitative online analysis. sintef.noresearchgate.net

Interactive Data Table: Potential of In Situ Spectroscopic Techniques

| Technique | Information Provided | Potential Application for Triethylamine-SO2 System |

| ATR-FTIR | Real-time concentration of reactants and products, identification of functional groups | Online monitoring of synthesis, kinetic studies, process control |

| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous systems | Mechanistic studies, identification of ionic species |

| NMR Spectroscopy | Detailed structural information | Characterization of adducts and byproducts, mechanistic investigations |

Design of Advanced Functional Materials Incorporating Amine-Sulfur Chemistry for Environmental Remediation

The selective and reversible capture of sulfur dioxide is a critical aspect of environmental remediation, particularly in the context of flue gas desulfurization. Amine-functionalized materials have shown great promise for capturing acidic gases like SO2 and CO2. researchgate.netresearchgate.netacs.orgnih.gov Future research should focus on the design and synthesis of advanced functional materials that incorporate triethylammonium bisulfite or similar amine-sulfur adducts.

One approach is the functionalization of porous solid supports , such as silica, zeolites, or metal-organic frameworks (MOFs), with triethylamine. researchgate.net These materials could then be used to capture SO2, forming the triethylammonium bisulfite adduct within the porous structure. The high surface area of the support would enhance the efficiency of SO2 capture. Subsequent thermal or pressure swing regeneration could release the SO2 for downstream processing and regenerate the amine-functionalized material for reuse. osti.gov

Another emerging area is the development of amine-based deep eutectic solvents (DESs) for acidic gas capture. researchgate.net A DES incorporating triethylammonium bisulfite could offer high SO2 absorption capacity and selectivity. Research in this area would involve synthesizing and characterizing novel DES formulations and evaluating their performance in SO2 capture under various conditions.

Interdisciplinary Studies Bridging Fundamental Chemistry with Environmental Science and Engineering

The challenges of environmental pollution require interdisciplinary solutions. Future research on N,N-diethylethanamine;sulfurous acid should bridge the gap between fundamental chemistry and applied environmental science and engineering.

Collaborative studies involving chemists, chemical engineers, and environmental scientists are needed to translate laboratory-scale findings into practical applications. For example, chemists can focus on synthesizing and characterizing novel amine-based sorbents, while engineers can design and optimize reactor and process configurations for their large-scale implementation in industrial settings. aspentech.comaidic.it Environmental scientists can assess the real-world impact and sustainability of these new technologies.

Such interdisciplinary research will be crucial for developing efficient and cost-effective solutions for SO2 capture and for exploring other potential environmental applications of amine-sulfur chemistry, such as in the development of green solvents and catalysts.

Q & A

Basic: What analytical methods are recommended for quantifying N,N-diethylethanamine and sulfurous acid in aqueous solutions?

Methodological Answer:

For spectrophotometric quantification of sulfonamide derivatives (e.g., sulfacetamide sodium), a method involving conjugation with N,N-diethyl-p-phenylenediamine in acidic media (using potassium dichromate as an oxidizing agent) is effective. The reaction forms a violet-colored product with maximum absorption at 546 nm , enabling precise UV-Vis detection . Calibration curves should be validated under controlled pH and temperature to minimize interference from side reactions. For sulfurous acid, iodometric titration or ion chromatography is typically used, but recent studies suggest coupling Raman spectroscopy with equilibrium analysis to monitor its transient species in solution .

Basic: How does the chemical stability of sulfurous acid vary under different experimental conditions?

Methodological Answer:

Sulfurous acid (H₂SO₃) is highly unstable in pure form, decomposing rapidly into SO₂ and H₂O in aqueous solutions. However, under controlled atmospheric conditions (e.g., humidity and low temperatures), its stability extends to 30 minutes in the gas phase , as demonstrated by TROPOS using mass spectrometry and cryogenic trapping . Stability is enhanced in the presence of stabilizing agents like sulfite salts or in non-polar solvents. Researchers should monitor decomposition kinetics via time-resolved FTIR or NMR to account for reversible equilibria .

Advanced: What experimental strategies address the challenges in detecting gas-phase sulfurous acid?

Methodological Answer:

Recent breakthroughs involve cavity-enhanced infrared spectroscopy and high-resolution mass spectrometry (HRMS) with cryogenic sampling. The Leibniz Institute (TROPOS) validated H₂SO₃ formation in DMS oxidation pathways by combining flow-tube reactors with HRMS, achieving detection limits of 10⁻⁶ ppmv . Computational pre-screening (e.g., CCSD(T)-F12b/cc-pVTZ-F12b-level calculations) identifies key vibrational modes (e.g., S=O stretches at ~1,350 cm⁻¹) for targeted experimental detection .

Advanced: How do sulfuric acid clusters influence the hydrolysis kinetics of SO₂ to form sulfurous acid?

Methodological Answer:

Sulfuric acid (H₂SO₄) clusters act as catalysts, reducing the energy barrier for SO₂ hydrolysis by ~20 kcal/mol . Theoretical studies (DFT/M06-2X) show that monohydrated H₂SO₄ clusters form intermediates like H₂SO₄-(H₂O)₂, stabilizing transition states and accelerating sulfurous acid formation . Kinetic modeling (e.g., box models) incorporating cluster concentrations and collision frequencies predicts dominant H₂SO₃ yields under low SO₂ partial pressures (<0.1 atm) .

Advanced: Why do monosaccharides degrade slower in sulfurous acid compared to HCl or H₂SO₄?

Methodological Answer:

Sulfurous acid forms carbonyl-sulfite adducts with reducing sugars, inhibiting degradation pathways. Second-order kinetic studies (25–60°C, 0.1–1.0 M H₂SO₃) reveal rate constants for pentoses (e.g., xylose) are 3–5× lower in H₂SO₃ than in HCl. This protective effect is attributed to sulfite ions competitively binding to carbonyl groups, as confirmed by LC-MS analysis of intermediate adducts .

Data Contradiction: How can researchers reconcile traditional views of sulfurous acid’s instability with recent evidence of its atmospheric persistence?

Methodological Answer:

Traditional assumptions of H₂SO₃ instability stem from aqueous-phase studies, where it rapidly dissociates. However, gas-phase experiments under humidity-controlled conditions (50–80% RH) demonstrate H₂SO₃ lifetimes up to 30 minutes due to reduced collision-induced decomposition . Discrepancies are resolved by distinguishing between solution-phase and gas-phase thermodynamics. Researchers should employ multiphase reaction models and validate findings with isotopic labeling (e.g., ³⁴S-SO₂) to track sulfurous acid in complex matrices .

Advanced: What catalytic mechanisms govern the oxidation of sulfurous acid in carbonaceous particle suspensions?

Methodological Answer:

In suspensions containing diesel soot or activated carbon, H₂SO₃ oxidation follows a Langmuir-Hinshelwood mechanism , where adsorption onto carbon surfaces facilitates electron transfer. Rate laws derived from fixed-bed reactor data (0.002–0.32% catalyst loading) show a first-order dependence on H₂SO₃ concentration (7.0×10⁻⁸–1.0×10⁻³ M) and half-order on O₂ partial pressure. XPS analysis confirms sulfite-to-sulfate conversion via surface-bound radicals (e.g., SO₃⁻•) .

Basic: How are N,N-diethylethanamine derivatives synthesized and characterized for acid-base studies?

Methodological Answer:

Triethylammonium sulfate ([Et₃NH][HSO₄]) is synthesized by stoichiometric neutralization of N,N-diethylethanamine with H₂SO₄ in anhydrous ethanol. The product is characterized via ¹H/¹³C NMR (δ 1.2 ppm for CH₃, δ 3.1 ppm for CH₂N) and ESI-MS (m/z 199.268 for [M+H]⁺). Thermal stability is assessed via TGA, showing decomposition onset at 180°C .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.